5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine
Overview
Description
5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is an organic compound that belongs to the class of dibenzazepines. It is characterized by a fused tricyclic structure with a benzyl group and a ketone functional group. This compound is known for its diverse applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine, also known as 11-benzyl-6H-benzobSimilar compounds have been found to interact with the serotonin receptor 5-ht2c .
Mode of Action
It is suggested that similar compounds exert their effects by blocking voltage-sensitive sodium channels, stabilizing overexcited neuronal cell membranes, inhibiting neuronal repetitive firing, and reducing synaptic impulse propagation .
Biochemical Pathways
Based on its similarity to other compounds, it may influence the serotonin pathway .
Result of Action
Similar compounds have been found to have cns-active medicinal properties .
Action Environment
The compound is relatively stable under common temperature conditions, but it may decompose under high temperature or light exposure . The chemical properties of the compound allow it to participate in various typical aromatic chemical reactions, such as electrophilic substitution reactions and addition reactions .
Biochemical Analysis
Biochemical Properties
5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzymes, altering their catalytic activity. The nature of these interactions often involves non-covalent bonding, such as hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. By altering the activity of key signaling molecules, this compound can induce changes in cellular behavior, such as proliferation, migration, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves the formation of a stable complex, which can alter the conformation and activity of the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular behavior, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can induce toxic or adverse effects, such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the biosynthesis and degradation of key metabolites, thereby affecting cellular metabolism. Additionally, this compound can influence the levels of specific metabolites, such as amino acids and nucleotides, which are critical for cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action. Additionally, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be directed to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can localize to the mitochondria, where it influences cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine typically involves the reaction of dibenzazepine derivatives with benzylating agents under controlled conditions. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as ether or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Oxcarbazepine: A structurally related compound used as an anticonvulsant and mood stabilizer.
Carbamazepine: Another dibenzazepine derivative with similar applications in the treatment of epilepsy and bipolar disorder.
Imipramine: A tricyclic antidepressant with a similar core structure but different functional groups.
Uniqueness
5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is unique due to its specific benzyl and ketone functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
11-benzyl-6H-benzo[b][1]benzazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c23-21-14-17-10-4-6-12-19(17)22(15-16-8-2-1-3-9-16)20-13-7-5-11-18(20)21/h1-13H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYLTILMWPHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537990 | |
Record name | 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10464-31-0 | |
Record name | 5-Benzyl-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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